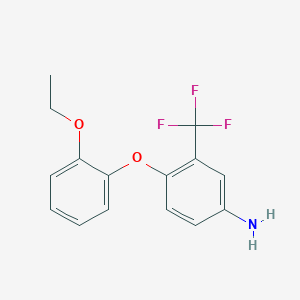
4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (EFTFA) is an important synthetic organic compound and a valuable building block for the synthesis of a wide range of molecules. It is a highly versatile compound and has been used in a variety of applications, including drug discovery and development, chemical synthesis, and materials science. EFTFA is also known as Trifluoroethoxyaniline (TFEA) and has been used in a variety of organic reactions, such as Michael addition, Knoevenagel condensation, and Wittig reaction.
科学的研究の応用
Organic Synthesis and Chemical Reactions
Novel Synthesis Approaches : Research has demonstrated innovative methods for synthesizing complex molecules. For instance, Gong et al. (2004) showcased a new synthesis pathway for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the versatility of trifluoromethylated compounds in organic chemistry (Gong & Kato, 2004). Similarly, a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline by Wen Zi-qiang (2007) provided insights into creating compounds with environmental and high yield advantages (Wen Zi-qiang, 2007).
Catalysis and Reaction Mechanisms : The exploration of catalytic methods for synthesizing aromatic compounds, such as the work by Leon Shteinberg (2022) on arylamides synthesis, demonstrates the application of trifluoromethylated anilines in facilitating complex chemical reactions with environmental benefits (Shteinberg, 2022).
Material Science and Electro-optics
Development of New Materials : The synthesis and characterization of novel polycarbonates for high-temperature electro-optics, as explored by Suresh et al. (2003), represent another significant application. These materials, derived from trifluoromethyl anilines, show potential in advanced technologies due to their high thermal stability and electro-optic properties (Suresh et al., 2003).
Environmental and Green Chemistry
Catalysis for Environmental Applications : Fe3O4 nanoparticles, as discussed by Shengxiao Zhang et al. (2009), have been used as catalysts for the oxidation of phenolic and aniline compounds, demonstrating the role of trifluoromethylated anilines in environmental remediation processes (Zhang et al., 2009).
Trifluoroacetylation Reactions : The selective trifluoroacetylation of anilines, showcased by Prashad et al. (2000), highlights a method to modify the chemical properties of anilines, opening pathways for creating substances with desired characteristics for various applications, including environmentally benign processes (Prashad et al., 2000).
特性
IUPAC Name |
4-(2-ethoxyphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(19)9-11(12)15(16,17)18/h3-9H,2,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCPTIMUVRISND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

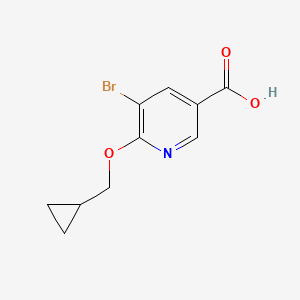
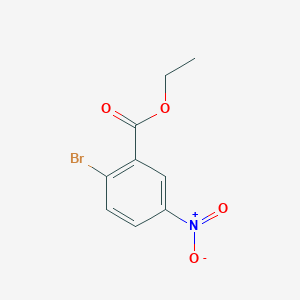
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
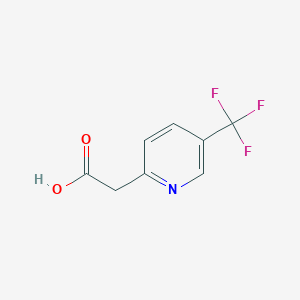
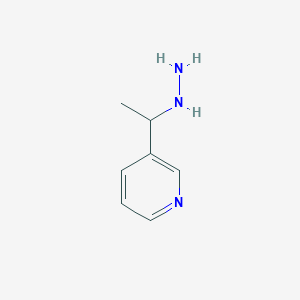
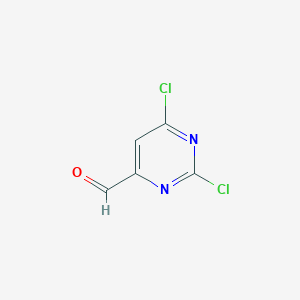
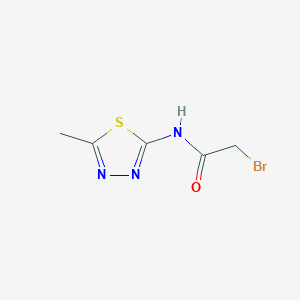
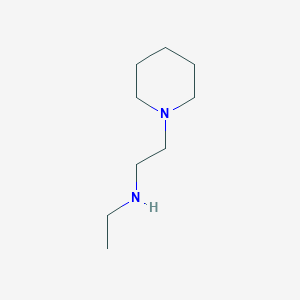
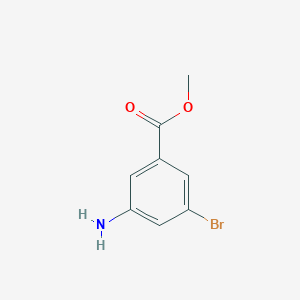
![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)
acetic acid](/img/structure/B1345817.png)
![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)
![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)